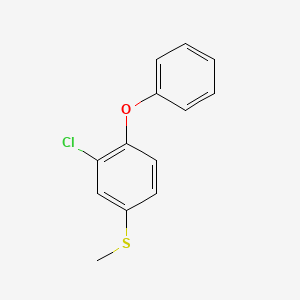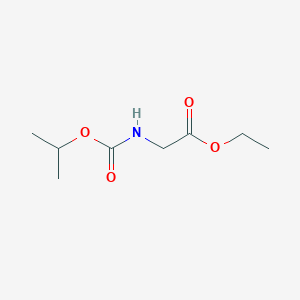
Ethyl 2-(propan-2-yloxycarbonylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(propan-2-yloxycarbonylamino)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by its unique structure, which includes an ethyl group, a propan-2-yloxycarbonylamino group, and an acetate group. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(propan-2-yloxycarbonylamino)acetate can be synthesized through a series of chemical reactions involving the esterification of ethyl acetate with propan-2-yloxycarbonylamino. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including ethyl acetate and propan-2-yloxycarbonylamino, are mixed in a reactor vessel with an acid catalyst. The reaction mixture is heated and stirred for several hours until the desired product is formed. The product is then purified through distillation and recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(propan-2-yloxycarbonylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires an acid catalyst like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophilic substitution reactions typically require a nucleophile such as an amine and a suitable solvent like dichloromethane.
Major Products Formed
Hydrolysis: Produces carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(propan-2-yloxycarbonylamino)acetate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-(propan-2-yloxycarbonylamino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved include ester hydrolysis, reduction, and substitution reactions, which result in the formation of different products that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Isopropyl acetate: An ester with a sweet smell, used as a solvent and in perfumes.
Uniqueness
Ethyl 2-(propan-2-yloxycarbonylamino)acetate is unique due to its specific structure, which includes both an ethyl group and a propan-2-yloxycarbonylamino group. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
36613-25-9 |
|---|---|
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
ethyl 2-(propan-2-yloxycarbonylamino)acetate |
InChI |
InChI=1S/C8H15NO4/c1-4-12-7(10)5-9-8(11)13-6(2)3/h6H,4-5H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
AXAVDXHUGXFCMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
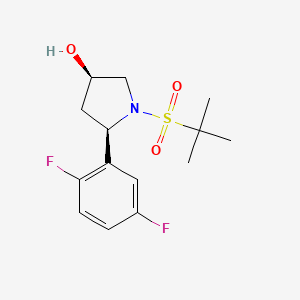
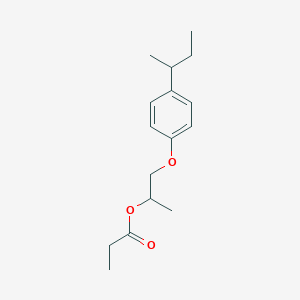
![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)
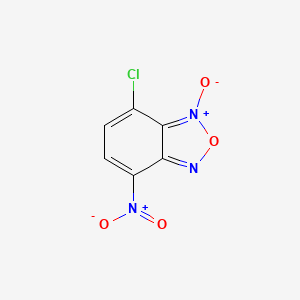
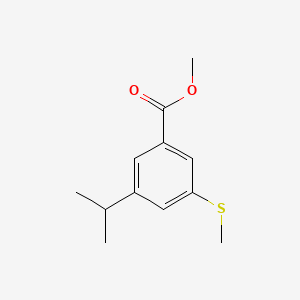
![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
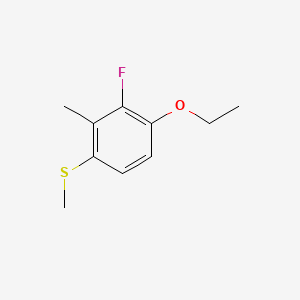
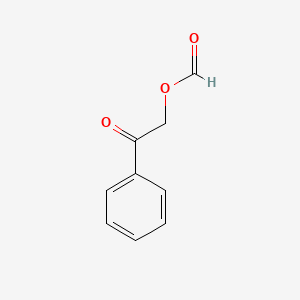
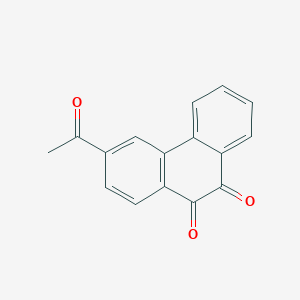
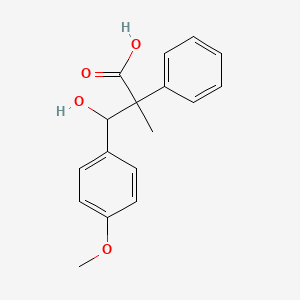
![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
